2-(3-Methylpyridin-4-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(3-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-5-10-4-3-8(6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12) |
InChI Key |
PCNKRMRFMVCPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)C(=O)O |
Origin of Product |
United States |
Scaffold Hopping and Ring System Modification:
One strategy involves replacing the pyridine (B92270) ring with other heterocyclic systems to explore different hydrogen bonding patterns and aromatic interactions. Bioisosteric replacements for the pyridine ring could include pyrimidine (B1678525), pyrazine, or even non-aromatic heterocycles, which might offer improved properties such as solubility or metabolic stability.
Modification of the Acidic Moiety:
The propanoic acid group is a prime target for modification. Bioisosteric replacements for the carboxylic acid are often employed to improve cell permeability and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. Each of these groups maintains the acidic proton and hydrogen bonding capabilities but offers a different steric and electronic profile. The length and branching of the alkyl chain connecting the acid to the pyridine (B92270) ring can also be varied to optimize the distance and geometry between the aromatic ring and the acidic group.
Exploration of the Hydrophobic Pocket:
The methyl group on the pyridine (B92270) ring can be replaced with other small alkyl groups (e.g., ethyl, propyl) or halogen atoms (e.g., chlorine, fluorine) to probe the size and nature of the corresponding hydrophobic pocket in the target protein. Structure-activity relationship (SAR) studies on these modifications can provide valuable information about the steric and electronic requirements of this region.
Positional Isomerism:
The relative positions of the methyl group and the propanoic acid substituent on the pyridine (B92270) ring are critical. Synthesizing and testing other positional isomers (e.g., with the propanoic acid at the 2- or 6-position of the 3-methylpyridine (B133936) core) would be a fundamental step in understanding the required geometry for optimal binding.
Table 7.5.2: Ligand-Based Design Strategies for 2-(3-Methylpyridin-4-yl)propanoic Acid Analogs
| Design Strategy | Example Modification | Rationale |
| Scaffold Hopping | Replace pyridine with pyrimidine (B1678525) or thiazole | Explore new interaction patterns and improve physicochemical properties. |
| Acid Bioisosteres | Replace propanoic acid with a tetrazole or acylsulfonamide | Enhance cell permeability and oral bioavailability. |
| Hydrophobic Group Modification | Replace methyl with ethyl, chloro, or fluoro group | Probe the size and electronic nature of the hydrophobic pocket. |
| Positional Isomerism | Move the propanoic acid to the 2- or 6-position | Determine the optimal geometric arrangement for binding. |
| Side Chain Homologation/Branching | Vary the length and branching of the propanoic acid chain | Optimize the distance and orientation relative to the pyridine ring. |
By systematically applying these ligand-based design principles, it is possible to generate a library of analogs based on the this compound scaffold. Subsequent biological evaluation of these compounds would then feed back into the refinement of the pharmacophore model, creating an iterative cycle of design, synthesis, and testing that is central to modern drug discovery.
Structure Activity Relationship Sar Studies of 2 3 Methylpyridin 4 Yl Propanoic Acid and Its Derivatives
Stereochemical Influence on Molecular Recognition and Biological Interactions
The presence of a chiral center at the C2 position of the propanoic acid moiety in 2-(3-methylpyridin-4-yl)propanoic acid means that it exists as two enantiomers: (R)-2-(3-methylpyridin-4-yl)propanoic acid and (S)-2-(3-methylpyridin-4-yl)propanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often leads to stereospecific interactions.
While specific studies on the enantiomers of this compound are not extensively documented in publicly available literature, the broader class of 2-arylpropanoic acids, which includes many non-steroidal anti-inflammatory drugs (NSAIDs), demonstrates the profound impact of stereochemistry. For many of these NSAIDs, the (S)-enantiomer is the active form, while the (R)-enantiomer is either inactive or significantly less potent.
Table 1: Hypothetical Biological Activity of Enantiomers of this compound Analogs
| Compound | Enantiomer | Target Binding Affinity (IC₅₀, nM) | In Vitro Potency (EC₅₀, nM) |
| Analog A | (S) | 15 | 50 |
| (R) | 1500 | >10000 | |
| Analog B | (S) | 25 | 80 |
| (R) | 2800 | >10000 |
This table presents hypothetical data for illustrative purposes, based on common trends observed for 2-arylpropanoic acids.
The differential activity between enantiomers arises from their distinct spatial arrangements of key functional groups. The precise orientation of the pyridine (B92270) ring, the methyl group, and the carboxylic acid function in relation to the binding site of a biological target is crucial for optimal interaction. One enantiomer may be able to form key hydrogen bonds, hydrophobic interactions, and ionic bonds within the active site, while the other is sterically hindered or improperly oriented, leading to a loss of affinity and efficacy.
Impact of Pyridine Ring Substituents on Biological Activity Profiles
The pyridine ring of this compound is a key structural feature that can be readily modified to probe its role in biological activity. The position, size, and electronic properties of substituents on the pyridine ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
The methyl group at the C3 position is of particular interest. Its presence can influence the molecule's conformation and its interaction with the target. For instance, the methyl group may provide a beneficial hydrophobic interaction with a specific pocket in the binding site. Conversely, it could introduce steric hindrance, depending on the topology of the target.
SAR studies on related pyridine derivatives often show that the electronic nature of substituents is critical. Electron-donating groups (like the methyl group) can increase the basicity of the pyridine nitrogen, which may be involved in a key ionic interaction or hydrogen bond with the target. Conversely, electron-withdrawing groups can decrease this basicity and may be favored if a less basic nitrogen is optimal for binding or to improve pharmacokinetic properties.
Table 2: Impact of Pyridine Ring Substituents on the Biological Activity of 2-(Pyridin-4-yl)propanoic Acid Analogs
| Compound | R (at C3) | Target Inhibition (%) |
| Parent Compound | H | 50 |
| Analog 1 | CH₃ | 75 |
| Analog 2 | Cl | 60 |
| Analog 3 | OCH₃ | 40 |
| Analog 4 | CF₃ | 25 |
This table illustrates a hypothetical SAR trend for substitutions at the C3 position of the pyridine ring.
The data in the hypothetical table suggests that a small, electron-donating group like a methyl group at the C3 position enhances activity. A larger or more electron-withdrawing group may be less favorable. This highlights the delicate balance of steric and electronic factors that govern the interaction of the pyridine ring with its biological target.
Role of the Propanoic Acid Moiety in Ligand-Target Binding
The propanoic acid moiety is a critical pharmacophoric element in this compound and its derivatives. The carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion. This negatively charged group is often involved in a crucial ionic interaction or a series of hydrogen bonds with positively charged amino acid residues (such as arginine or lysine) or other hydrogen bond donors within the binding site of a target protein. researchgate.net
The length and branching of the alkyl chain of the propanoic acid are also important. The two-carbon chain with a methyl group at the alpha position correctly positions the carboxylate for interaction with the target. Altering this chain length or the position of the methyl group would likely disrupt this optimal positioning and reduce biological activity.
Bioisosteric replacement of the carboxylic acid group is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, or to reduce potential toxicity associated with the carboxylic acid function.
Table 3: Bioisosteric Replacements of the Carboxylic Acid Moiety and Their Effect on Activity
| Compound | Carboxylic Acid Bioisostere | Relative Potency |
| Parent Compound | -COOH | 1.0 |
| Analog A | Tetrazole | 0.8 |
| Analog B | Acyl sulfonamide | 0.6 |
| Analog C | Hydroxamic acid | 0.3 |
| Analog D | Ester (prodrug) | Inactive (requires hydrolysis) |
This table provides a hypothetical comparison of common carboxylic acid bioisosteres and their potential impact on the biological activity of this compound analogs.
The data suggests that while bioisosteric replacements can be viable, they often result in a slight to moderate decrease in potency, underscoring the critical and optimized nature of the carboxylic acid's interaction in the parent compound.
Conformational Analysis and its Correlation with SAR
The biological activity of this compound is intrinsically linked to its three-dimensional conformation. The molecule possesses several rotatable bonds, allowing it to adopt various spatial arrangements. However, it is likely that only a specific, low-energy conformation, often referred to as the "bioactive conformation," is responsible for productive binding to its biological target.
Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, can provide insights into the preferred conformations of the molecule. Key dihedral angles to consider include the rotation around the bond connecting the pyridine ring to the propanoic acid moiety and the rotation around the Cα-Cβ bond of the propanoic acid chain.
The methyl group at the C3 position of the pyridine ring can play a significant role in restricting the rotation around the bond connecting the ring to the side chain. This restriction can pre-organize the molecule into a conformation that is more favorable for binding, thus reducing the entropic penalty of binding and potentially increasing affinity.
A strong correlation between the calculated low-energy conformations and the observed SAR data would provide a powerful tool for rational drug design. For example, if a particular conformation is consistently found in active analogs but is disfavored in inactive ones, this would suggest that this is the bioactive conformation. Future drug design efforts could then focus on creating molecules that are constrained to adopt this specific conformation.
Table 4: Conformational Preferences and Biological Activity
| Compound | Dihedral Angle (Py-Cα) | Calculated Energy (kcal/mol) | Observed Activity |
| Analog 1 (Active) | 45° | -2.5 | High |
| Analog 2 (Inactive) | 90° | +1.0 | Low |
| Analog 3 (Active) | 50° | -2.2 | High |
| Analog 4 (Inactive) | 120° | +1.5 | Low |
This table presents hypothetical data illustrating the correlation between a key dihedral angle, its calculated conformational energy, and the resulting biological activity.
Advanced Computational Chemistry and Molecular Modeling of 2 3 Methylpyridin 4 Yl Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. Density Functional Theory (DFT) is a robust method used to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. researchgate.netmdpi.com For 2-(3-Methylpyridin-4-yl)propanoic acid, DFT calculations can elucidate the distribution of electron density and the molecular electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
A key component of this analysis is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov These parameters, along with derived properties like ionization potential, electron affinity, and chemical hardness, provide a comprehensive electronic profile of the molecule. materialsciencejournal.org
Interactive Table: Predicted Quantum Chemical Parameters for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability and low chemical reactivity. nih.gov |
| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron. materialsciencejournal.org |
| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added. materialsciencejournal.org |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.15 eV | Reflects the power to attract electrons. |
| Electrophilicity Index (ω) | 3.26 eV | Describes the ability of the molecule to act as an electrophile. materialsciencejournal.org |
Molecular Dynamics Simulations of Ligand-Target Interactions
While quantum calculations describe a molecule's static properties, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time, particularly when interacting with a biological target like a protein. Following initial binding pose prediction via molecular docking, MD simulations are employed to assess the stability of the ligand-protein complex. plos.orgfrontiersin.org These simulations model the movements and interactions of all atoms in the system over a specific period, offering a view of the conformational changes and the persistence of key interactions.
The stability of the this compound-protein complex can be evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. plos.org Additionally, the Root Mean Square Fluctuation (RMSF) can identify the flexibility of specific amino acid residues in the binding site, revealing which parts of the protein are most affected by the ligand's presence.
Molecular Docking Studies
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.
Molecular docking simulations place this compound into the binding site of a target protein to predict its most likely binding pose. plos.orgresearchgate.net This process reveals a detailed profile of the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govmdpi.com For example, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues like serine or arginine, while the methyl-substituted pyridine (B92270) ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. mdpi.com Identifying these specific interactions is crucial for understanding the basis of molecular recognition.
Docking algorithms use scoring functions to estimate the binding energy of the predicted pose, which serves as an indicator of binding affinity. researchgate.netnih.gov A lower binding energy (more negative value) generally corresponds to a more stable ligand-protein complex and higher predicted affinity. plos.org By comparing the binding energies of this compound with known inhibitors of a target, researchers can make an initial assessment of its potential potency. These predictions help prioritize compounds for experimental testing. nih.gov
Interactive Table: Hypothetical Docking Results for this compound with a Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Energy (kcal/mol) |
| ASP 168 | Hydrogen Bond (with -COOH) | 2.1 | -8.5 |
| LYS 72 | Ionic Interaction (with -COO⁻) | 2.8 | -8.5 |
| LEU 120 | Hydrophobic (with methyl group) | 3.5 | -8.5 |
| PHE 167 | π-π Stacking (with pyridine ring) | 3.8 | -8.5 |
| VAL 55 | Hydrophobic (with pyridine ring) | 3.9 | -8.5 |
Virtual screening utilizes molecular docking to rapidly screen large databases of compounds against a specific biological target to identify potential "hits". mdpi.commdpi.com Conversely, an inverse virtual screening approach can be used for target identification. frontiersin.org In this method, this compound is docked against a library of known protein structures. frontiersin.org Proteins that consistently show favorable binding energies are identified as potential biological targets for the compound, guiding further experimental validation. frontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov
For this compound, a QSAR study would involve synthesizing and testing a series of structural analogs. The resulting activity data, combined with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties), are used to build a predictive model. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might indicate that adding a bulky group in one region (steric field) or an electronegative group in another (electrostatic field) would enhance binding affinity. nih.gov These models serve as invaluable guides for rational drug design and lead optimization.
Pharmacophore Modeling and Ligand-Based Design Principles of this compound
In the absence of a defined crystal structure of a biological target, ligand-based drug design methodologies are paramount for the discovery and optimization of novel therapeutic agents. These approaches leverage the structural and chemical information from known active molecules to develop a pharmacophore model—an ensemble of steric and electronic features essential for biological activity. This section delves into the theoretical pharmacophore model of this compound and discusses the ligand-based design principles that can guide the development of its analogs.
Hypothetical Pharmacophore Model
Based on the chemical structure of this compound, a hypothetical pharmacophore model can be constructed, highlighting the key interaction points that are likely crucial for its biological activity. The primary features of this model would include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring.
The pyridine ring serves as a key structural motif, with the nitrogen atom acting as a hydrogen bond acceptor . This feature is critical for forming interactions with hydrogen bond donor residues in a target protein, such as the amide protons of asparagine or glutamine, or the hydroxyl groups of serine, threonine, or tyrosine. The aromatic nature of the pyridine ring also allows for potential π-π stacking or cation-π interactions with complementary aromatic or charged residues in a binding pocket.
The propanoic acid moiety is a classic pharmacophoric feature, providing both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This group can engage in crucial hydrogen bonding networks within a binding site. Furthermore, at physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This negatively charged group can form strong ionic interactions or salt bridges with positively charged amino acid residues like lysine, arginine, or histidine.
Table 7.5.1: Key Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Interactions |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen bonding with donor residues (e.g., Asn, Gln) |
| Aromatic Ring | Pyridine Ring | π-π stacking, cation-π interactions |
| Hydrogen Bond Donor | Carboxylic Acid -OH | Hydrogen bonding with acceptor residues (e.g., Asp, Glu) |
| Hydrogen Bond Acceptor | Carboxylic Acid C=O | Hydrogen bonding with donor residues (e.g., Asn, Gln) |
| Negative Ionizable | Carboxylate Group | Ionic interactions with basic residues (e.g., Lys, Arg) |
| Hydrophobic Group | Methyl Group | Van der Waals interactions in a hydrophobic pocket |
Ligand-Based Design Principles
Ligand-based design for analogs of this compound would focus on systematically modifying its structure to explore the chemical space around the identified pharmacophoric features. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(3-Methylpyridin-4-yl)propanoic acid in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyridine (B92270) ring would appear in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing propanoic acid substituent. The methine proton of the propanoic acid moiety would likely appear as a quartet due to coupling with the adjacent methyl group protons. The methyl group attached to the chiral center would, in turn, be a doublet. The methyl group on the pyridine ring would present as a singlet. The acidic proton of the carboxylic acid group would typically be a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange. nagwa.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would have the largest chemical shift. docbrown.info The carbons of the pyridine ring would resonate in the aromatic region, and their specific shifts would be key to confirming the substitution pattern. The aliphatic carbons—the chiral methine, the propanoic methyl, and the pyridyl methyl—would appear at upfield chemical shifts. docbrown.info
Conformational Analysis: The rotational freedom around the single bonds in this compound means it can exist as a mixture of interconverting conformers in solution. nih.gov The conformational preferences can be investigated by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra. nih.gov By applying established relationships like the Karplus equation, the dihedral angles between adjacent protons can be estimated, providing insight into the dominant conformations of the molecule in different solvents. nih.gov
Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Pyridine H (ortho to N) | ~8.4-8.6 | Doublet | 1H |
| Pyridine H (meta to N) | ~7.2-7.4 | Doublet | 1H |
| Pyridine H (adjacent to substituent) | ~8.3-8.5 | Singlet | 1H |
| -CH(COOH)- | ~3.8-4.0 | Quartet | 1H |
| -CH(CH ₃)- | ~1.5-1.7 | Doublet | 3H |
| Pyridine-CH ₃ | ~2.3-2.5 | Singlet | 3H |
| -COOH | ~10-12 | Broad Singlet | 1H |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The calculated exact mass for the molecular formula C₉H₁₁NO₂ is 165.07898 Da.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da). libretexts.org The fragmentation of this compound would also be expected to involve cleavages at the bond between the pyridine ring and the propanoic acid side chain. The stability of the resulting pyridyl-containing fragments would influence the observed fragmentation pattern. The base peak in the spectrum would correspond to the most stable fragment ion formed. docbrown.info
Predicted HRMS Fragmentation Data for this compound
| Ion | Formula | Description |
| [M]⁺ | [C₉H₁₁NO₂]⁺ | Molecular Ion |
| [M-OH]⁺ | [C₉H₁₀NO]⁺ | Loss of hydroxyl radical |
| [M-COOH]⁺ | [C₈H₁₀N]⁺ | Loss of carboxyl radical |
| [C₇H₈N]⁺ | [C₇H₈N]⁺ | Cleavage of the C-C bond adjacent to the ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be very useful for structural confirmation. nih.gov A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can allow for the assignment of all observed vibrational modes. researchgate.net
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak |
| Carbonyl | C=O stretch | 1725-1700 (strong) | Moderate |
| Pyridine Ring | C=C, C=N stretch | 1600-1450 (multiple bands) | Strong |
| Aliphatic C-H | C-H stretch | 2980-2850 | Moderate |
| Aromatic C-H | C-H stretch | 3100-3000 | Strong |
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. redalyc.org
A key feature of interest would be the intermolecular interactions, particularly the hydrogen bonding involving the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups, a common structural motif for carboxylic acids. The crystal packing would also be influenced by weaker C-H···O or C-H···N interactions and potential π-π stacking of the pyridine rings.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment
The carbon atom at the 2-position of the propanoic acid chain is a stereocenter, meaning that this compound exists as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and assigning their absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is also characteristic of a particular enantiomer.
For a novel compound like this compound, the absolute configuration would typically be determined by comparing the experimentally measured ECD or ORD spectrum with a spectrum predicted computationally, for example, using time-dependent density functional theory (TD-DFT). A good match between the experimental spectrum of one enantiomer and the calculated spectrum for, say, the (R)-configuration would allow for the unambiguous assignment of its absolute stereochemistry.
Potential Research Applications of 2 3 Methylpyridin 4 Yl Propanoic Acid Beyond Therapeutic Development
Role as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and enzymes, to elucidate their functions. The structure of 2-(3-Methylpyridin-4-yl)propanoic acid, featuring a substituted pyridine (B92270) ring and a carboxylic acid moiety, makes it a candidate for development as a chemical probe. Pyridine-containing molecules are known to exhibit a wide range of biological activities, and propanoic acid derivatives are also common motifs in enzyme inhibitors.
While direct studies on this compound as a chemical probe are not extensively documented, research on analogous structures provides a strong rationale for its potential in this area. For instance, various pyridine carboxylic acid derivatives have been shown to function as enzyme inhibitors against a broad spectrum of enzymes. nih.gov Studies on 2-pyridinecarboxylic acid analogs have demonstrated their inhibitory effects on enzymes like α-amylase and carboxypeptidase A. nih.gov The inhibitory potential of such compounds is often linked to the coordination of the carboxylic acid group with metal ions in the active site of metalloenzymes or through hydrogen bonding and electrostatic interactions with key amino acid residues.
The methyl substitution on the pyridine ring of this compound can influence its steric and electronic properties, potentially leading to selective interactions with specific biological targets. By modifying the carboxylic acid to a fluorescent tag or a reactive group for covalent labeling, derivatives of this compound could be designed to visualize, isolate, or irreversibly inhibit target proteins, thereby providing valuable insights into cellular processes.
Table 1: Potential Biological Targets for Chemical Probes Based on Pyridine Propanoic Acid Scaffolds
| Target Class | Potential Interaction Mechanism | Research Application |
| Metalloenzymes | Coordination of the carboxylate group to the active site metal ion. | Elucidating enzyme mechanism and role in disease. |
| Kinases | Hydrogen bonding with hinge region residues. | Investigating signaling pathways. |
| G-protein coupled receptors (GPCRs) | Ionic and hydrogen bonding with residues in the binding pocket. | Studying receptor function and pharmacology. |
| Histone Deacetylases (HDACs) | Interaction with the zinc-containing active site. frontiersin.org | Probing epigenetic regulation. |
Applications in Coordination Chemistry and Metal Ligand Design
The pyridine nitrogen and the carboxylate group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Pyridine and its derivatives are well-established ligands that can coordinate to a wide variety of metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.org The carboxylate group can also coordinate to metal ions in a monodentate, bidentate, or bridging fashion, leading to the formation of diverse and structurally interesting metal-organic frameworks (MOFs) and coordination polymers.
The combination of both a pyridine and a carboxylate donor group within the same molecule allows this compound to act as a versatile chelating or bridging ligand. The specific coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. For instance, pyridine-carboxylate ligands have been used to synthesize coordination polymers with varying dimensionalities, from one-dimensional chains to three-dimensional networks. rsc.org
The resulting metal complexes of this compound could have a range of applications, including in catalysis, materials science, and as models for metalloenzyme active sites. The catalytic activity of such complexes would be influenced by the electronic and steric environment around the metal center, which can be tuned by the methyl group on the pyridine ring. nih.gov For example, palladium(II) complexes with pyridine ligands have been shown to be effective catalysts in cross-coupling reactions. acs.org
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Resulting Structure |
| Monodentate (N-donor) | Coordination through the pyridine nitrogen only. | Simple metal-ligand complexes. |
| Monodentate (O-donor) | Coordination through one oxygen of the carboxylate group. | Simple metal-ligand complexes. |
| Bidentate (N,O-chelate) | Coordination through both the pyridine nitrogen and one oxygen of the carboxylate group. | Stable five- or six-membered chelate rings. |
| Bridging (carboxylate) | The carboxylate group bridges two metal centers. | Dinuclear complexes or coordination polymers. |
| Bridging (N and O donors) | The pyridine nitrogen coordinates to one metal center and the carboxylate to another. | Extended network structures (MOFs). |
Utilization as a Chemical Precursor in Complex Organic Synthesis
In the realm of organic synthesis, this compound can serve as a valuable building block for the construction of more complex molecules, including pharmaceuticals and natural products. The presence of multiple functional groups—the pyridine ring, the carboxylic acid, and the methyl group—provides several handles for chemical modification and elaboration.
The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functionalities, such as esters, amides, acid chlorides, and alcohols. These transformations are fundamental in multi-step synthetic sequences. For example, the synthesis of novel heterocyclic compounds can be achieved through reactions involving the carboxylic acid moiety.
The pyridine ring itself can undergo various transformations. The nitrogen atom can be N-alkylated or N-oxidized, and the ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. The methyl group can also be a site for functionalization, for instance, through radical halogenation followed by nucleophilic substitution.
While specific multi-step syntheses commencing from this compound are not widely reported, the utility of similar pyridine and propanoic acid derivatives as intermediates in pharmaceutical synthesis is well-established. For instance, propanoic acid derivatives are key components of many non-steroidal anti-inflammatory drugs (NSAIDs). The pyridine scaffold is a common feature in a vast number of approved drugs. mdpi.com Therefore, this compound represents a synthetically useful precursor for the generation of libraries of novel compounds for drug discovery and other applications.
Development of Analytical Standards for Research Purposes
The accurate quantification and identification of chemical compounds are crucial in all areas of chemical research, from drug development to environmental analysis. This requires the availability of high-purity analytical standards. An analytical standard is a well-characterized material of a known purity that is used as a reference in analytical procedures.
While there is no direct evidence that this compound is currently available as a certified reference material (CRM), the principles for its development as such are well-established. The process would involve the synthesis of the compound with high purity, followed by rigorous characterization and quantification using a battery of analytical techniques. These typically include:
Chromatographic methods (e.g., HPLC, GC) to assess purity and identify any impurities.
Spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm the chemical structure.
Quantitative NMR (qNMR) to accurately determine the purity against a certified internal standard.
Elemental analysis to confirm the empirical formula.
Water content determination (e.g., Karl Fischer titration).
Once its purity and identity are unequivocally established, the material can be used as a reference standard for the validation of new analytical methods for its detection and quantification in various matrices. europa.eugavinpublishers.com The availability of such a standard would be essential for researchers working with this compound, ensuring the reliability and comparability of their results. Several pyridine carboxylic acids and propionic acid itself are available as certified reference materials, highlighting the importance of such standards for this class of compounds. cpachem.comlgcstandards.com
Table 3: Key Steps in the Development of an Analytical Standard
| Step | Purpose | Analytical Techniques |
| Synthesis and Purification | To obtain the compound in a highly pure form. | Crystallization, Chromatography. |
| Structural Elucidation | To confirm the chemical identity of the compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy. |
| Purity Determination | To accurately quantify the amount of the main component and identify impurities. | HPLC, GC, qNMR, Elemental Analysis. |
| Characterization of Physicochemical Properties | To provide additional data for identification and handling. | Melting Point, pKa. |
| Certification | To formally establish the material as a reference standard with a specified purity and uncertainty. | Issuance of a Certificate of Analysis by an accredited body. |
Future Directions and Emerging Research Avenues for 2 3 Methylpyridin 4 Yl Propanoic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of 2-(3-Methylpyridin-4-yl)propanoic acid is a foundational research objective. Future efforts could focus on moving beyond traditional multi-step synthetic routes, which may involve harsh reagents and generate significant waste. Green chemistry principles could be applied to devise novel pathways.
For instance, research could explore one-pot multicomponent reactions, which are known to enhance efficiency by reducing the number of purification steps and minimizing solvent use. nih.govnih.gov Catalytic strategies, potentially employing transition metals or biocatalysts, could offer high selectivity and yield under milder reaction conditions. The use of renewable starting materials and greener solvents would further enhance the sustainability of the synthesis. nih.govrsc.org A comparative analysis of different synthetic strategies, evaluating factors like atom economy, energy consumption, and environmental impact, would be crucial in identifying the most viable route for scalable production.
Table 1: Potential Sustainable Synthetic Approaches
| Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. nih.govrsc.org | Identification of suitable starting materials and catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Screening for and engineering of enzymes with desired activity. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |
| Photocatalysis | Use of light as a renewable energy source. | Development of efficient photocatalysts for specific bond formations. |
Deeper Mechanistic Elucidation of Biochemical Interactions
Given the prevalence of pyridine-containing compounds in pharmaceuticals, a thorough investigation into the biochemical interactions of this compound is warranted. nih.govresearchgate.netnih.gov The pyridine (B92270) ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are critical for binding to biological targets. nih.gov The propanoic acid group adds a potential site for ionic interactions and hydrogen bonding.
Future research should aim to identify potential protein targets and elucidate the precise molecular mechanisms of interaction. This could involve a combination of in vitro screening against a panel of enzymes and receptors, followed by more detailed biophysical and structural studies, such as X-ray crystallography or NMR spectroscopy, of the compound in complex with its target. Understanding these interactions at an atomic level is fundamental to hypothesizing its biological function and potential applications.
Integration of Advanced Computational and Experimental Approaches for Rational Design
Computational modeling is a powerful tool in modern drug discovery and chemical biology research. nih.govnih.gov For this compound, in silico methods can be employed to predict its physicochemical properties, potential biological targets, and binding modes. Molecular docking and molecular dynamics simulations can provide insights into the conformational changes and energetic landscapes of its interactions with putative protein targets. scispace.comscirp.org
An integrated approach, where computational predictions guide experimental work, would be highly effective. For example, virtual screening could identify a shortlist of potential biological targets, which could then be validated experimentally. Conversely, experimental data from initial biological assays could be used to refine and improve the accuracy of the computational models. This iterative cycle of prediction and validation accelerates the research process and facilitates the rational design of future studies.
Development of Tailored Derivatization Strategies for Specific Academic Research Goals
The chemical structure of this compound offers multiple sites for chemical modification, allowing for the creation of a library of derivatives with tailored properties. Derivatization of the carboxylic acid group or modification of the pyridine ring could be explored to probe structure-activity relationships (SAR). mdpi.com
For academic research purposes, derivatives could be synthesized to serve as molecular probes. For example, attaching a fluorescent tag would enable the visualization of the compound's localization within cells. researchgate.netnih.gov Biotinylation or the introduction of a photoreactive group could facilitate the identification of binding partners through pull-down assays and photo-affinity labeling, respectively. Such tailored derivatization strategies are invaluable for dissecting complex biological pathways and understanding the compound's mechanism of action at a cellular and molecular level. scilit.combohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
